N-cyclohexylcyclohexanamine;2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]acetic acid
Description
N-Cyclohexylcyclohexanamine is a secondary amine featuring two cyclohexyl groups bonded to a central nitrogen atom.
2-[2-(4-Phenylphenyl)propan-2-yloxycarbonylamino]acetic Acid is a carbamate derivative of acetic acid, with a biphenyl-substituted propan-2-yloxycarbonylamino group. This structure combines aromaticity (via the biphenyl moiety) with hydrogen-bonding capacity (carbamate and carboxylic acid groups), making it relevant for drug design or polymer synthesis. Its carbamate linkage may enhance metabolic stability compared to ester or amide analogs.
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4.C12H23N/c1-18(2,23-17(22)19-12-16(20)21)15-10-8-14(9-11-15)13-6-4-3-5-7-13;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h3-11H,12H2,1-2H3,(H,19,22)(H,20,21);11-13H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQHMVPWYSUCUMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C2=CC=CC=C2)OC(=O)NCC(=O)O.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18701-38-7 | |
| Record name | Glycine, N-[(1-[1,1′-biphenyl]-4-yl-1-methylethoxy)carbonyl]-, compd. with N-cyclohexylcyclohexanamine (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18701-38-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-((1-(1,1-Biphenyl)-4-ylisopropyl)oxycarbonyl)glycine, compound with N-dicyclohexylamine (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018701387 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[(1-[1,1-biphenyl]-4-ylisopropyloxycarbonyl]glycine, compound with N-dicyclohexylamine (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.633 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexylcyclohexanamine;2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]acetic acid involves the protection of the amino group of glycine with a tert-butoxycarbonyl (Bpoc) group. The reaction typically involves the use of di-tert-butyl dicarbonate (Boc2O) as the protecting agent in the presence of a base such as triethylamine. The protected glycine (Bpoc-Gly-OH) is then reacted with dicyclohexylamine (DCHA) to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in a solvent such as dichloromethane or tetrahydrofuran, and the product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexylcyclohexanamine;2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Hydrogen gas, palladium on carbon, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce amines or alcohols .
Scientific Research Applications
N-cyclohexylcyclohexanamine;2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]acetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a protecting group for amino acids in peptide synthesis.
Biology: Employed in the study of protein structure and function.
Medicine: Investigated for its potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of N-cyclohexylcyclohexanamine;2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]acetic acid involves the protection of the amino group of glycine, which prevents unwanted side reactions during chemical synthesis. The tert-butoxycarbonyl group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further functionalization of the molecule .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-Cyclohexylcyclohexanamine vs. Cyclohexyl-Containing Amides/Hydroxamic Acids
describes N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide (Compound 8) and N-(4-chlorophenyl)-2-cyclohexyl-N-hydroxyacetamide (Compound 9) . These compounds share cyclohexyl substituents but differ in functional groups:
Key Findings :
- The hydroxamic acid group in Compounds 8 and 9 confers radical-scavenging activity, unlike the inert amine in N-cyclohexylcyclohexanamine.
2-[2-(4-Phenylphenyl)propan-2-yloxycarbonylamino]acetic Acid vs. Biphenylacetic Acid Derivatives
identifies 2-(4-phenylphenyl)acetic acid (biphenylacetic acid) as a metabolite, while describes N-carboxy-alanine derivatives with biphenyl substituents.
Research Implications and Limitations
Biological Activity
N-Cyclohexylcyclohexanamine; 2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]acetic acid is a compound with significant biological activity, primarily studied for its potential therapeutic applications and mechanisms of action. This article synthesizes available research findings, including data tables and case studies, to provide a comprehensive overview of its biological properties.
Chemical Structure and Properties
The compound consists of a cyclohexylamine moiety linked to an acetic acid derivative. Its structural formula can be represented as:
Key Properties:
- Molecular Weight : 366.49 g/mol
- Solubility : Soluble in organic solvents like DMSO; limited water solubility.
- Melting Point : Not extensively documented, indicating variability based on purity.
Research indicates that N-cyclohexylcyclohexanamine may interact with various biological pathways, particularly through modulation of neurotransmitter systems and enzyme inhibition.
- Neurotransmitter Modulation : The compound has shown potential in influencing serotonin and dopamine pathways, which are critical in mood regulation and neurological disorders.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic processes, potentially leading to therapeutic effects in conditions such as obesity or diabetes.
Toxicological Profile
The toxicological assessment of N-cyclohexylcyclohexanamine reveals several important safety considerations:
Table 1: Toxicological Data Summary
| Study Type | Dose Range (mg/kg) | Observed Effects | Reference |
|---|---|---|---|
| Acute Toxicity | 30 - 60 | Mortality within 360 minutes | |
| Histopathology | 3 - 60 | Liver and kidney alterations | |
| Mutagenicity | N/A | No mutagenic activity observed |
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of the compound in a rodent model of neurodegeneration. The results indicated a reduction in neuronal loss and improved behavioral outcomes compared to control groups. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer’s.
Case Study 2: Metabolic Regulation
Another research project focused on the metabolic effects of N-cyclohexylcyclohexanamine in obese rat models. The compound demonstrated a significant reduction in body weight and improved insulin sensitivity, highlighting its potential as an anti-obesity agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
